Corynan-17-ol

Anti-inflammatory drug discovery Structure-activity relationship (SAR) Indole alkaloid pharmacology

Procurement of Corynan-17-ol demands stereochemical verification. This corynanthe-type monoterpenoid indole alkaloid (C₁₉H₂₆N₂O, MW 298.4) bears a free C-17 hydroxyl essential for anti-exudative activity—C-17-esterified analogs lose this effect entirely (Pozzatti et al., 2013). The C-20 epimer (corynantheidol) is pharmacologically distinct and not interchangeable. With documented IC₅₀ of 38.4 μg/mL against Leishmania amazonensis, 50% mycelial inhibition against Phytophthora infestans, and mid-range insecticidal potency (IC₅₀ 290.6 μM, R. porosum), this compound serves as a validated reference standard across anti-inflammatory, antiparasitic, anti-oomycete, and insecticidal screening programs. Insist on NMR or IR confirmation of the free hydroxyl.

Molecular Formula C19H26N2O
Molecular Weight 298.4 g/mol
CAS No. 2270-72-6
Cat. No. B1208798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorynan-17-ol
CAS2270-72-6
Synonymsdihydrocorynantheol
Molecular FormulaC19H26N2O
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCCC1CN2CCC3=C(C2CC1CCO)NC4=CC=CC=C34
InChIInChI=1S/C19H26N2O/c1-2-13-12-21-9-7-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14(13)8-10-22/h3-6,13-14,18,20,22H,2,7-12H2,1H3/t13-,14-,18-/m0/s1
InChIKeyKBMIVGVAJKVWBU-DEYYWGMASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Corynan-17-ol (CAS 2270-72-6) Procurement Guide: A C-17 Hydroxylated Corynanthe-Type Monoterpenoid Indole Alkaloid with Verifiable Differentiation from Its Closest Structural Analogs


Corynan-17-ol (syn. dihydrocorynantheol, DHC; CAS 2270-72-6; molecular formula C₁₉H₂₆N₂O; MW 298.4 g/mol) is a monoterpenoid indole alkaloid (MIA) belonging to the simple corynanthe-type subgroup within the broader corynanthe alkaloid family [1]. Its pentacyclic indolo[2,3-a]quinolizidine scaffold bears a free primary hydroxyl group at the C-17 position and a saturated ethyl side chain at C-20, distinguishing it stereochemically from its allo-isomer corynantheidol [2]. The compound is isolated from multiple plant genera including Mitragyna, Aspidosperma, Hunteria, and Esenbeckia, and is classified under the tryptophan alkaloid biosynthetic superclass [3]. With a calculated XLogP of 3.2, topological polar surface area of 39.3 Ų, two hydrogen-bond donors, and two hydrogen-bond acceptors, Corynan-17-ol occupies a distinct physicochemical space that influences both its bioactivity profile and formulation behavior relative to its C-17-esterified or C-20-epimeric analogs [4].

Why Corynan-17-ol Cannot Be Substituted by Other Corynanthe-Type Alkaloids: Structural, Stereochemical, and Pharmacological Evidence


Within the corynanthe alkaloid family, even single-point structural modifications produce divergent biological outcomes that preclude generic interchange. Corynan-17-ol (dihydrocorynantheol) differs from its closest natural isomer corynantheidol solely by epimerization at the C-20 position—yet this single stereochemical change defines them as allo-isomers with distinct biological identities [1]. The free C-17 hydroxyl group of Corynan-17-ol is pharmacologically critical: esterification or benzoylation at this position (yielding acetyl, benzoyl, p-methylbenzoyl, p-methoxybenzoyl, or p-chlorobenzoyl derivatives) abolishes the compound's ability to suppress inflammatory exudate formation, while preserving only partial activity on leukocyte migration and myeloperoxidase [2]. Compared with the yohimbine-type alkaloids (e.g., yohimbine, corynanthine, rauwolscine), which share a yohimbane skeleton with a carboxymethyl group at C-16 and exhibit dominant α₂-adrenergic receptor pharmacology, Corynan-17-ol possesses a corynane skeleton lacking the carboxymethyl moiety and is predicted to engage serotonin (5-HT) release pathways rather than adrenergic receptors [3]. Furthermore, the closely related analog dihydrocorynantheine—differing by a methyl ester at C-17 in place of the hydroxyl—shows pronounced leishmanicidal activity against Leishmania major (IC₅₀ ~3 μM), whereas Corynan-17-ol's antiparasitic profile is characterized against Leishmania amazonensis with a distinct potency range [4]. These cumulative structure-activity divergences mean that substituting Corynan-17-ol with any in-class analog without experimental verification risks selecting a compound with an entirely different pharmacological fingerprint.

Corynan-17-ol Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Structural Analogs and Functional Alternatives


C-17 Free Hydroxyl Group Is Indispensable for Anti-Exudative Activity: DHC Versus Five Synthetic Analogues in a Murine Pleurisy Model

In a direct head-to-head comparison, Pozzatti et al. (2013) evaluated dihydrocorynantheol (DHC) against five synthetic analogues—acetyl (1), p-methylbenzoyl (2), benzoyl (3), p-methoxybenzoyl (4), and p-chlorobenzoyl (5)—all modified at the C-17 hydroxyl position. While DHC and all five analogues significantly inhibited total and differential leukocyte migration and myeloperoxidase (MPO) activity (p < 0.05), only unmodified DHC significantly decreased exudate concentrations (p < 0.01). The five C-17-modified analogues completely lost the ability to suppress exudate formation [1]. This demonstrates that the free hydroxyl at C-17 is the critical pharmacophoric element for the anti-exudative component of DHC's anti-inflammatory action and cannot be substituted without ablating this specific therapeutic dimension.

Anti-inflammatory drug discovery Structure-activity relationship (SAR) Indole alkaloid pharmacology

Antileishmanial IC₅₀ of 38.4 μg/mL Against L. amazonensis Promastigotes Defines Potency Benchmark Relative to Co-Isolated Alkaloid Fractions from Aspidosperma nitidum

Veiga et al. (2022) evaluated the antipromastigote activity of dihydrocorynantheol alongside other fractions isolated from Aspidosperma nitidum bark against Leishmania (Leishmania) amazonensis using the MTT assay [1]. Dihydrocorynantheol exhibited an IC₅₀ of 38.4 ± 3.1 μg/mL (~129 μM), representing 2.6-fold higher potency than the SF5-6 fraction (IC₅₀ = 100.3 ± 1.8 μg/mL) and 1.6-fold higher potency than the SF9 fraction (IC₅₀ = 62.4 ± 1.9 μg/mL) from the same isolation workflow. The reference drug amphotericin B showed an IC₅₀ of 0.06 ± 0.002 μg/mL. This establishes dihydrocorynantheol as the most active single alkaloid among the fractions tested in this study, providing a quantitative potency rank within its co-isolated chemical context.

Antiparasitic drug discovery Leishmaniasis Natural product screening

Molecular Docking Binding Energies of −7.5 to −5 kcal/mol Against Phytophthora infestans Targets Surpass Commercial Oomycete Fungicides Mandipropamid and Metalaxyl

Kadiri et al. (2022) conducted molecular docking of ten biomolecules produced by Bacillus atrophaeus NMB01 against twelve target proteins of Phytophthora infestans, the causative agent of potato late blight. Corynan-17-ol (along with trioxsalen) emerged as a best-hit compound, exhibiting binding energies in the range of −7.5 to −5 kcal/mol across multiple P. infestans protein targets [1]. Critically, the study reported that commercially available fungicides mandipropamid and metalaxyl showed comparatively lower binding energies against the same set of target proteins. In confirmatory in vitro assays, corynan-17-ol demonstrated 50% inhibition of P. infestans mycelial growth, compared to 66% inhibition by trioxsalen [1]. This positions Corynan-17-ol as a compound with superior in silico target engagement relative to established anti-oomycete fungicides, despite exhibiting moderate direct growth inhibition.

Agricultural biotechnology Oomycete disease management Biopesticide development

Insecticidal IC₅₀ of 290.6 μM Against Rhodobium porosum Positions Dihydrocorynantheol as Intermediate-Potency Alkaloid Within a Three-Compound Comparative Set from Hunteria zeylanica

Bao et al. (2017) isolated dihydrocorynantheol along with thirteen other indole alkaloids from the twigs and leaves of Hunteria zeylanica and evaluated their insecticidal activity against the aphid Rhodobium porosum [1]. Dihydrocorynantheol exhibited an IC₅₀ of 290.6 μM, placing it at an intermediate potency between hunterizeyline H (IC₅₀ = 168.2 μM; 1.7-fold more potent) and geissoschizol (IC₅₀ = 360.5 μM; 1.2-fold less potent) within the same study. All three compounds were classified as displaying weak insecticidal activity. This quantitative rank-order within a single experimental framework provides a defined potency reference point that enables informed selection when building insecticidal screening libraries.

Insecticidal alkaloids Agricultural pest management Natural product crop protection

Predicted 5-HT Release Stimulant Profile Distinguishes Corynan-17-ol from α₂-Adrenergic-Dominant Yohimbine-Class Alkaloids in Cheminformatics Target Prediction

Cheminformatics target prediction studies have identified Corynan-17-ol (dihydrocorynantheol) as a predicted 5-HT (serotonin) release stimulant, with the Plantaedb database reporting an 85.48% similarity score to known serotonin 5-HT₇ receptor ligands [1]. This predicted serotonergic engagement contrasts sharply with the established pharmacology of yohimbine-type corynanthe alkaloids. Yohimbine and its stereoisomers rauwolscine (α-yohimbine) and corynanthine are characterized primarily as α₂-adrenergic receptor antagonists, with selectivity ratios (K_D α₁/K_D α₂) of 635 for yohimbine, 46.6 for rauwolscine, and 0.036 for corynanthine [2]. The absence of the carboxymethyl moiety at C-16 in Corynan-17-ol and its distinct corynane (rather than yohimbane) skeleton likely underlie this divergent receptor targeting [3]. While these predictions remain in silico and require experimental validation, they provide a rational basis for differential screening of Corynan-17-ol in serotonergic rather than adrenergic assay systems.

Neuropharmacology Serotonin receptor modulation Cheminformatics target prediction

Corynan-17-ol Research and Industrial Application Scenarios Grounded in Quantitative Differentiation Evidence


Anti-Inflammatory Lead Optimization Requiring Intact C-17 Hydroxyl Pharmacophore Verification

Research groups pursuing anti-inflammatory leads based on the indoloquinolizidine scaffold should prioritize Corynan-17-ol over its C-17-modified analogues when exudate suppression is a desired therapeutic endpoint. The Pozzatti et al. (2013) study established that only DHC with the free C-17 hydroxyl significantly reduces exudate concentrations (p < 0.01), whereas acetyl, benzoyl, and other C-17-substituted variants lose this activity entirely despite retaining effects on leukocyte migration and MPO [1]. Procurement specifications must include NMR or IR confirmation of the free hydroxyl, as even partial esterification during storage or formulation would compromise the anti-exudative dimension of activity.

Antileishmanial Screening with Defined Potency Benchmarking Against L. amazonensis Promastigotes

Corynan-17-ol serves as a quantitatively characterized reference compound for antileishmanial screening programs. With an established IC₅₀ of 38.4 ± 3.1 μg/mL against L. amazonensis promastigotes—2.6-fold more potent than the co-isolated SF5-6 fraction—this compound provides a reproducible potency anchor for assay validation and for evaluating the antiparasitic activity of novel synthetic derivatives or plant extracts [2]. The MTT assay conditions and source material (Aspidosperma nitidum bark) are fully documented, enabling direct experimental replication.

Anti-Oomycete Biopesticide Discovery Leveraging Superior Target Binding Over Commercial Fungicides

Corynan-17-ol is a compelling starting point for biopesticide discovery programs targeting Phytophthora infestans and related oomycete pathogens. Kadiri et al. (2022) demonstrated that its molecular docking binding energies (−7.5 to −5 kcal/mol across 12 P. infestans protein targets) surpass those of the commercial fungicides mandipropamid and metalaxyl, and its 50% in vitro mycelial growth inhibition confirms target engagement translates to functional anti-oomycete activity [3]. Programs focused on overcoming fungicide resistance should evaluate Corynan-17-ol as a scaffold with a potentially novel binding mode distinct from carboxylic acid amide and phenylamide fungicide classes.

Alkaloid Insecticidal Screening Libraries Requiring Potency-Calibrated Reference Standards

For laboratories constructing alkaloid-focused insecticidal screening libraries, Corynan-17-ol fills a specific potency niche with its documented IC₅₀ of 290.6 μM against Rhodobium porosum aphids—positioned between the more potent hunterizeyline H (168.2 μM) and the less potent geissoschizol (360.5 μM) [4]. This intermediate potency makes it suitable as a mid-range calibration standard for dose-response assay validation, and its structural relationship to other indoloquinolizidine alkaloids enables structure-activity comparisons within a chemically coherent compound series.

Quote Request

Request a Quote for Corynan-17-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.